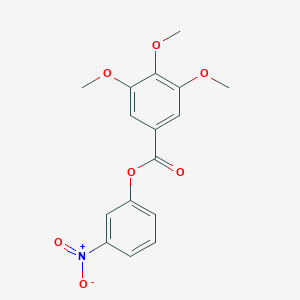

3-Nitrophenyl 3,4,5-trimethoxybenzoate

Description

3-Nitrophenyl 3,4,5-trimethoxybenzoate is an ester derivative of 3,4,5-trimethoxybenzoic acid (TMBA), featuring a 3-nitrophenyl group attached via an ester linkage. The trimethoxybenzoyl scaffold is widely studied due to its bioactivity in medicinal chemistry, particularly in anticancer, antimicrobial, and enzyme inhibition applications.

Properties

Molecular Formula |

C16H15NO7 |

|---|---|

Molecular Weight |

333.29 g/mol |

IUPAC Name |

(3-nitrophenyl) 3,4,5-trimethoxybenzoate |

InChI |

InChI=1S/C16H15NO7/c1-21-13-7-10(8-14(22-2)15(13)23-3)16(18)24-12-6-4-5-11(9-12)17(19)20/h4-9H,1-3H3 |

InChI Key |

VBWSJKRCLLHFEZ-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=CC(=C2)[N+](=O)[O-] |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=CC(=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues of TMBA Esters

The 3,4,5-trimethoxybenzoate (TMBA) moiety is a common pharmacophore in bioactive molecules. Below is a comparative analysis of key analogs:

Table 1: Comparative Analysis of TMBA Esters

Key Findings from Structural Comparisons

Alkyl vs. Aryl Substituents: Alkyl Derivatives: Straight-chain alkyl esters (e.g., propyl, butyl) exhibit higher cytotoxic activity compared to branched analogs (e.g., isopropyl), likely due to improved membrane permeability . For example, propyl TMBA showed an IC₅₀ of 12 µM against oral squamous cell carcinoma, while isopropyl TMBA was less potent (IC₅₀: 22 µM) . Aryl Derivatives: Aromatic esters like 4-acetamidophenyl TMBA demonstrate antimicrobial properties, attributed to the electron-rich acetamido group enhancing target binding . The benzotriazole-TMBA hybrid (Compound 71) exhibited moderate antiproliferative activity via histone deacetylase (HDAC) inhibition .

For instance, TMB-8 (8-(N,N-diethylamino)octyl TMBA) acts as an endoplasmic reticulum calcium release blocker, protecting renal cells during ischemia/reperfusion injury . The nitro group in 3-nitrophenyl TMBA may enhance electron-deficient character, improving interactions with enzyme active sites or DNA.

Synthetic Accessibility: Most TMBA esters are synthesized via esterification of 3,4,5-trimethoxybenzoic acid with the corresponding alcohol/phenol under acidic conditions (e.g., H₂SO₄ catalysis) . For 3-nitrophenyl TMBA, coupling 3-nitrophenol with TMBA chloride would likely follow similar protocols.

Unexplored Areas and Hypotheses

- Enzyme Inhibition : Nitro groups are common in enzyme inhibitors (e.g., nitric oxide synthase). 3-Nitrophenyl TMBA could target NADPH oxidases or caspases, similar to TMB-8’s role in modulating caspase-3 activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.